N-BOC-L-Prolinal
Overview
Description
N-BOC-L-Prolinal is a derivative of the amino acid proline, which is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group. This compound is of significant interest in the field of organic synthesis, particularly in the synthesis of peptides and as a chiral ligand in asymmetric catalysis. The BOC group is commonly used to protect the amine functionality during chemical reactions, allowing for selective modifications of other parts of the molecule .
Synthesis Analysis
The synthesis of N-BOC-L-Prolinal and its derivatives has been explored in various studies. A practical synthesis of BOC-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines from N-BOC-4-oxo-L-proline has been reported, highlighting key steps such as the reaction with Me3SiCF3 and the conversion of the carbonyl group into a difluoromethylene group . Another study describes the asymmetric synthesis of N-BOC-(R)-silaproline, a silicon-containing proline surrogate, using Rh-catalyzed intramolecular hydrosilylation of dehydroalanine and continuous flow N-alkylation . Additionally, the stereoselective synthesis of N-BOC-dolaproine via the Baylis–Hillman reaction demonstrates the utility of N-BOC-L-Prolinal in the total synthesis of complex amino acids .
Molecular Structure Analysis
The molecular structure and conformation of peptides containing N-BOC-L-Prolinal have been elucidated through crystallography. For instance, the crystal structure of a peptide containing N-BOC-L-Pro-dehydro-Phe-L-Gly-OH reveals that the BOC group adopts a trans-trans conformation, and the peptide backbone adopts a β-turn II conformation, stabilized by an intramolecular hydrogen bond . Similarly, the crystal structure of N-BOC-L-Pro-dehydro-Leu-OCH3 provides insights into the backbone conformation angles and the side-chain torsion angles, which define the backbone conformation and the side-chain conformation of the proline residue .
Chemical Reactions Analysis
N-BOC-L-Prolinal serves as a versatile intermediate in the synthesis of optically active unnatural amino acids. For example, N-(BOC)-L-(2-Bromoallyl)-glycine has been synthesized from diethylacetamidomalonate and 2,3-dibromopropene, and its enantiomers were separated via biocatalytic kinetic hydrolytic resolution . The phosphonylation of N-BOC-Prolinal with triethylphosphite in the presence of a catalyst led to the formation of hydroxyphosphonate, which was further dehydroxylated to yield a compound used in the synthesis of phosphonic analogs of homoproline .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-BOC-L-Prolinal derivatives are influenced by the presence of the BOC protecting group and the specific substituents on the proline ring. The BOC group increases the steric bulk and provides chemical stability to the amine functionality during reactions. The synthesis of well-defined homopolypeptides and copolypeptides of poly(L-proline) has been achieved using BOC-protected L-proline, demonstrating the importance of the BOC group in achieving high purity and homogeneity in polymer synthesis . Additionally, BOC-L-proline has been used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, showcasing its utility in asymmetric catalysis .
Scientific Research Applications
-
Nicotinic Acetylcholine Receptor Ligands
- Field : Neurobiology
- Application : N-BOC-L-Prolinal is used as a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties .
- Results : The outcomes of these experiments are typically new compounds that can enhance cognition, although specific results or quantitative data are not provided .
-
Synthesis of Chiral β-Amino Sulfides and β-Amino Thiols
- Field : Organic Chemistry
- Application : N-BOC-L-Prolinal is used in the synthesis of chiral β-amino sulfides and β-amino thiols .
- Results : The outcomes of these experiments are typically new chiral β-amino sulfides and β-amino thiols, although specific results or quantitative data are not provided .
-
Synthesis of Anticoagulants
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370439 | |
Record name | N-BOC-L-Prolinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-L-Prolinal | |
CAS RN |
69610-41-9 | |
Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69610-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC-L-Prolinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.